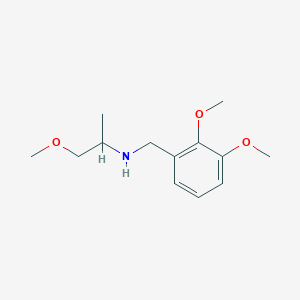
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Overview
Description
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and an amine group attached to a 2-methoxy-1-methyl-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the benzyl group.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of methoxy-substituted benzyl groups in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets in biological systems. The methoxy groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzyl alcohol: Similar structure but lacks the amine group.
2,3-Dimethoxybenzaldehyde: Similar structure but contains an aldehyde group instead of the amine.
2,3-Dimethoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the amine.
Uniqueness
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is unique due to the presence of both methoxy groups and an amine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-6-5-7-12(16-3)13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEUQISSMRSQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385968 | |
| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356090-87-4 | |
| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)
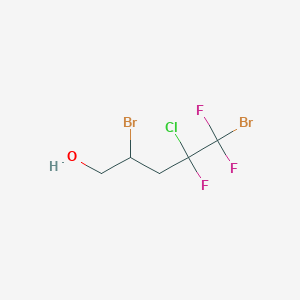
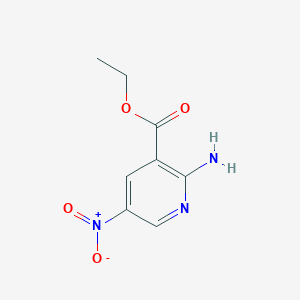


![5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde](/img/structure/B1607976.png)
![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/new.no-structure.jpg)
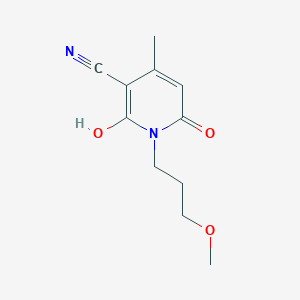
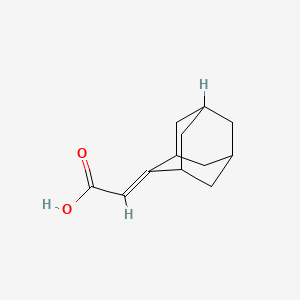
![2-(3-(benzo[d]thiazol-2-yl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B1607980.png)
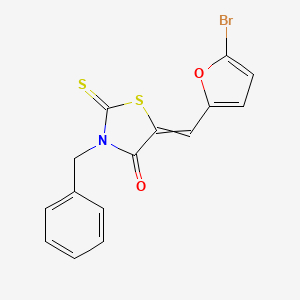
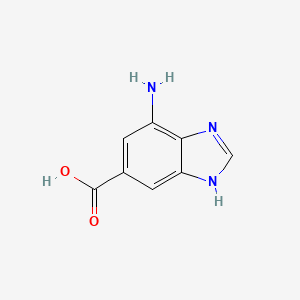
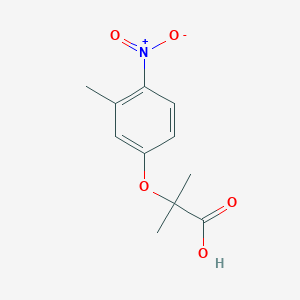
![Ethyl [(chloroacetyl)(phenyl)amino]acetate](/img/structure/B1607987.png)
